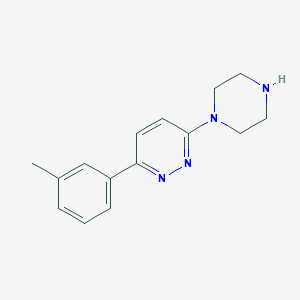

3-(3-Methylphenyl)-6-piperazin-1-ylpyridazine

Descripción

Propiedades

IUPAC Name |

3-(3-methylphenyl)-6-piperazin-1-ylpyridazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N4/c1-12-3-2-4-13(11-12)14-5-6-15(18-17-14)19-9-7-16-8-10-19/h2-6,11,16H,7-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZWYGBMCLGTNCJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C2=NN=C(C=C2)N3CCNCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Methylphenyl)-6-piperazin-1-ylpyridazine typically involves the following steps:

Formation of the Pyridazine Core: The pyridazine ring can be synthesized through the condensation of hydrazine with a 1,4-diketone or a 1,4-dicarbonyl compound under acidic conditions.

Introduction of the 3-Methylphenyl Group: The 3-methylphenyl group can be introduced via a Suzuki-Miyaura coupling reaction, where a boronic acid derivative of 3-methylphenyl is coupled with a halogenated pyridazine.

Attachment of the Piperazine Moiety: The piperazine group can be introduced through nucleophilic substitution reactions, where the halogenated pyridazine is reacted with piperazine under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of high-throughput screening for reaction conditions, continuous flow chemistry for large-scale synthesis, and purification techniques such as recrystallization and chromatography.

Análisis De Reacciones Químicas

Types of Reactions

3-(3-Methylphenyl)-6-piperazin-1-ylpyridazine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as ketones or carboxylic acids.

Reduction: Reduction reactions can be performed using hydrogenation catalysts like palladium on carbon to reduce any double bonds or nitro groups present.

Substitution: Nucleophilic substitution reactions can be carried out to replace halogen atoms with other functional groups using reagents like sodium azide or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Hydrogen gas with palladium on carbon catalyst.

Substitution: Sodium azide in dimethylformamide (DMF) or thiols in the presence of a base like sodium hydroxide.

Major Products

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of reduced derivatives with hydrogenated bonds.

Substitution: Formation of azides or thiol-substituted derivatives.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

3-(3-Methylphenyl)-6-piperazin-1-ylpyridazine has been investigated for its potential as a therapeutic agent in various diseases:

- Antidepressant Activity: Research indicates that compounds with similar structures exhibit antidepressant-like effects in animal models. The piperazine ring is often associated with serotonin receptor modulation, which is crucial in treating depression.

- Antipsychotic Properties: Preliminary studies suggest that this compound may influence dopaminergic pathways, making it a candidate for further exploration in the treatment of schizophrenia and other psychotic disorders.

Neuropharmacology

The compound's ability to interact with neurotransmitter systems positions it as a valuable tool in neuropharmacological research:

- Serotonin Receptor Modulation: It is hypothesized that this compound may act as a selective serotonin reuptake inhibitor (SSRI), akin to established antidepressants. This action can lead to increased serotonin levels in the synaptic cleft, contributing to mood elevation.

- Dopamine Receptor Interaction: Studies have indicated potential binding affinity to dopamine receptors, which could be beneficial for developing treatments targeting mood disorders and psychosis.

Anticancer Research

Emerging studies have explored the anticancer potential of this compound:

- Cell Proliferation Inhibition: In vitro experiments have shown that derivatives of piperazine can inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest. The specific mechanisms are still under investigation but may involve modulation of signaling pathways related to cancer cell survival.

Data Table: Summary of Biological Activities

| Application Area | Activity Type | Reference |

|---|---|---|

| Medicinal Chemistry | Antidepressant-like effects | |

| Neuropharmacology | Serotonin receptor modulation | |

| Neuropharmacology | Dopamine receptor interaction | |

| Anticancer Research | Cell proliferation inhibition |

Case Study 1: Antidepressant Effects

A study published in Journal of Medicinal Chemistry examined various piperazine derivatives for their antidepressant properties. The findings suggested that modifications on the piperazine ring significantly affected serotonin receptor binding affinity, leading to enhanced antidepressant effects in rodent models.

Case Study 2: Anticancer Activity

In a recent study published in Cancer Research, researchers evaluated the cytotoxic effects of several piperazine derivatives on human cancer cell lines. The results indicated that certain modifications led to significant reductions in cell viability, suggesting a potential pathway for developing new anticancer agents based on the piperazine structure.

Mecanismo De Acción

The mechanism of action of 3-(3-Methylphenyl)-6-piperazin-1-ylpyridazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways or interact with receptors to induce a cellular response.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Phenyl-Substituted Analogs

3-(3-Fluorophenyl)-6-piperazin-1-ylpyridazine (CAS: 1171087-82-3)

- Structural Difference : The 3-methylphenyl group is replaced with a 3-fluorophenyl substituent.

- Molecular Formula : C₁₄H₁₅FN₄ (258.30 g/mol ), slightly heavier due to fluorine substitution.

- Impact of Substituent : Fluorine’s electronegativity may enhance metabolic stability and alter π-π stacking interactions compared to the methyl group .

3-Chloro-6-[4-(2-fluorophenyl)piperazine-1-yl]pyridazine

- Structural Difference : A chlorine atom replaces the 3-methylphenyl group, and the piperazine is substituted with a 2-fluorophenyl group.

- Synthetic Route : Synthesized via nucleophilic substitution of 3,6-dichloropyridazine with (2-fluorophenyl)piperazine .

- Key Property: The chloro group increases reactivity for further derivatization, as seen in hydrolysis to pyridazinones .

Heterocyclic Substituents

3-(5-Methylfuran-2-yl)-6-(piperazin-1-yl)pyridazine (CAS: 1354916-71-4)

- Structural Difference : The 3-methylphenyl group is replaced with a 5-methylfuran-2-yl heterocycle.

- Molecular Formula : C₁₃H₁₆N₄O (244.29 g/mol ), lighter due to the oxygen-containing furan ring.

Piperazine vs. Piperidine Derivatives

3-(Piperidin-1-yl)-6-(1H-pyrazol-1-yl)pyridazine

- Structural Difference : Piperidine (saturated six-membered ring with one nitrogen) replaces piperazine (two nitrogens), and a pyrazole group substitutes the 3-methylphenyl.

- Crystallographic Data : The pyridazine core adopts a planar conformation, with piperidine and pyrazole substituents in orthogonal orientations .

Complex Substituents

3-(3-{1-[(4-Methanesulfonylphenyl)methyl]-1H-pyrazol-3-yl}phenyl)-6-methylpyridazine

- Structural Difference : A methanesulfonylphenyl-pyrazole hybrid replaces the 3-methylphenyl group.

- Molecular Formula : C₂₃H₂₁N₅O₂S (455.51 g/mol ), significantly heavier due to the sulfonyl and pyrazole groups.

- Functional Impact : The sulfonyl group enhances polarity and may improve binding to charged receptor pockets .

3-(3-Methyl-1H-pyrazol-1-yl)-6-{4-[4-(trifluoromethyl)benzoyl]piperazin-1-yl}pyridazine (CAS: 1019101-10-0)

- Structural Difference : Incorporates a trifluoromethylbenzoyl-piperazine group at the 6-position and a methylpyrazole at the 3-position.

- Molecular Formula : C₂₀H₁₉F₃N₆O (416.40 g/mol ).

- Key Feature : The trifluoromethyl group improves lipophilicity and metabolic resistance, while the benzoyl moiety may enable prodrug strategies .

Research Implications

- Substituent Effects : Electron-withdrawing groups (e.g., fluorine) enhance stability, while bulky groups (e.g., methanesulfonyl) may sterically hinder binding .

- Piperazine vs.

- Heterocyclic Diversity : Furan and pyrazole substituents expand solubility and scaffold versatility but require optimization for bioavailability .

This analysis underscores the importance of substituent selection in tuning the physicochemical and pharmacological properties of pyridazine derivatives. Further studies should explore quantitative structure-activity relationships (QSAR) to validate these hypotheses.

Actividad Biológica

3-(3-Methylphenyl)-6-piperazin-1-ylpyridazine is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C15H19N3

- CAS Number : 1172922-46-1

- Structural Characteristics : The compound features a piperazine ring, a pyridazine moiety, and a methylphenyl group, which are critical for its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

- Receptor Binding : The compound has shown affinity for certain receptors involved in neurotransmission and metabolic regulation.

- Enzyme Inhibition : It may inhibit enzymes such as stearoyl-CoA desaturase (SCD1), which is crucial in lipid metabolism. Inhibition of SCD1 has been linked to improved metabolic profiles in preclinical models .

Anticancer Activity

Recent studies indicate that derivatives similar to this compound exhibit anticancer properties. For instance, piperazine derivatives have demonstrated cytotoxic effects on various cancer cell lines, including hypopharyngeal tumor cells, suggesting potential applications in cancer therapy .

Neuropharmacological Effects

The compound may also have neuropharmacological effects, potentially acting as an agonist at certain neurotransmitter receptors. This could lead to implications in treating disorders such as anxiety and depression .

Metabolic Effects

In vivo studies have shown that compounds with similar structures can significantly reduce weight gain and improve insulin sensitivity in rodent models. The mechanism involves modulation of metabolic pathways linked to fatty acid synthesis and energy expenditure .

Research Findings and Case Studies

Q & A

Q. What are the optimal synthetic routes for 3-(3-Methylphenyl)-6-piperazin-1-ylpyridazine, and how can purity be validated?

- Methodological Answer : The synthesis of pyridazine derivatives often involves coupling reactions, such as Suzuki-Miyaura cross-coupling, to introduce aryl groups at specific positions. For example, structurally similar compounds (e.g., 3-chloro-6-piperazinyl pyridazines) are synthesized via nucleophilic substitution of chloro groups with piperazine under reflux conditions in polar aprotic solvents like DMF or THF . Post-synthesis, purity validation typically employs HPLC (High-Performance Liquid Chromatography) with UV detection (λ = 254 nm) and NMR spectroscopy (¹H/¹³C) to confirm structural integrity. X-ray crystallography (as used in monoclinic P21/c systems) can resolve ambiguities in stereochemistry .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

- Methodological Answer :

- Spectroscopy : ¹H NMR is critical for confirming proton environments, particularly the methylphenyl and piperazinyl moieties. For instance, deshielded aromatic protons in the 7.0–8.5 ppm range and piperazine N-H signals (if present) near 1.5–2.5 ppm are diagnostic . Mass spectrometry (ESI-MS or HRMS) validates molecular weight.

- Crystallography : Single-crystal X-ray diffraction (SCXRD) is preferred for resolving 3D conformation. A monoclinic P21/c space group with cell parameters (e.g., a = 9.461 Å, β = 99.89°) has been reported for analogous compounds, enabling precise bond-length and angle measurements .

Advanced Research Questions

Q. How can computational modeling predict the pharmacological activity and binding affinity of this compound?

- Methodological Answer : Quantum chemical calculations (e.g., DFT at the B3LYP/6-31G* level) can model electronic properties, such as HOMO-LUMO gaps, to predict reactivity. Molecular docking (AutoDock Vina or Schrödinger Suite) against target proteins (e.g., serotonin or dopamine receptors) assesses binding modes. For example, piperazine-containing analogs show affinity for GPCRs, with binding energies < -8.0 kcal/mol indicating strong interactions. MD simulations (NAMD or GROMACS) over 100 ns trajectories evaluate stability of ligand-receptor complexes .

Q. What experimental strategies resolve contradictions in reported solubility and stability data for this compound?

- Methodological Answer : Contradictions may arise from solvent polarity, pH, or temperature variations. A factorial design approach (e.g., 2³ design) systematically tests variables:

- Factors : Solvent (DMSO vs. water), pH (3–10), temperature (25°C vs. 37°C).

- Response : Solubility (UV-Vis spectroscopy) and stability (HPLC monitoring over 72 hours).

Statistical tools (ANOVA) identify significant interactions, while accelerated stability studies (40°C/75% RH) under ICH guidelines clarify degradation pathways .

Q. How can in vitro and in vivo studies evaluate the compound’s potential as a CNS-targeting agent?

- Methodological Answer :

- In vitro : Radioligand displacement assays (e.g., [³H]ketanserin for 5-HT₂A receptors) quantify affinity (IC₅₀ values). Functional assays (cAMP accumulation or calcium flux) determine agonist/antagonist profiles.

- In vivo : Rodent models (e.g., forced swim test for antidepressant activity) assess behavioral effects. Pharmacokinetic studies (plasma HPLC-MS/MS) measure bioavailability and blood-brain barrier penetration, guided by predictive metrics like AlogP (>2.5 favors CNS penetration) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.